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Compound of Interest

Compound Name: MRS2698

Cat. No.: B1150124

Get Quote

Compound: MRS2698 (CAS# 934014-05-8) Target: P2Y2 Receptor (Agonist) Class: Nucleotide

Analogue (Uridine Triphosphate derivative) Primary Applications: Cardioprotection, Anti-

inflammatory signaling, Ocular surface hydration, Neuroprotection.

Introduction & Mechanistic Rationale
MRS2698 is a potent, highly selective agonist of the P2Y2 receptor (

), a G protein-coupled receptor (GPCR) belonging to the purinergic receptor family.[1] Unlike
the endogenous ligands ATP and UTP, which are rapidly degraded by extracellular
ectonucleotidases (e.g., CD39, CD73), MRS2698 is chemically modified to exhibit enhanced
metabolic stability, making it a superior tool for in vivo interrogation of P2Y2 pathways.

Mechanism of Action
Upon binding to the P2Y2 receptor, MRS2698 activates the

protein signaling cascade. This triggers Phospholipase C-

(PLC-

), leading to the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG).
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IP3: Mobilizes intracellular

from the ER, driving smooth muscle contraction, chloride secretion (epithelium), and immune
cell activation.

DAG: Activates Protein Kinase C (PKC), which mediates downstream survival signaling

(e.g., MAPK/ERK, PI3K/Akt), conferring cytoprotection in ischemic tissues.

DOT Diagram: P2Y2 Signaling Pathway
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Caption: MRS2698 activates P2Y2-Gq signaling, driving Calcium mobilization and PKC-

mediated cytoprotection.[2]

Pre-Study Considerations: Formulation & PK
Physicochemical Properties
MRS2698 is a nucleotide salt (typically tetrasodium or similar). It is highly polar and hydrophilic,

which dictates its formulation and route of administration.

Solubility: Highly soluble in water, PBS, or saline (>10 mM).

Stability: More stable than UTP, but solutions should be prepared fresh or stored at -20°C.

Avoid repeated freeze-thaw cycles.

Recommended Vehicle
For in vivo mouse studies, the standard vehicle is Sterile Phosphate-Buffered Saline (PBS), pH

7.4.

Note: DMSO is not required and should be avoided for nucleotide analogues unless specific

solubility issues arise (unlikely).

Dosage Strategy
Since direct in vivo PK data for MRS2698 is limited compared to its analogue MRS2768, a pilot

dose-response study is critical. Based on structural analogues (MRS2768, INS37217), the

effective therapeutic window is typically in the low mg/kg range.

Table 1: Recommended Dosing Regimen (Mouse)
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Parameter Recommendation Rationale

Route
Intravenous (i.v.) or

Intraperitoneal (i.p.)

High polarity prevents oral

bioavailability. I.V. ensures

100% bioavailability.

Low Dose 0.1 mg/kg

Threshold for receptor

occupancy without

desensitization.

High Dose 1.0 - 5.0 mg/kg

Maximal activation; monitor for

off-target hypotension

(vasodilation).

Frequency
Single bolus (Acute) or Daily

(Chronic)

Half-life is likely short (<1-2h);

chronic models may require

minipumps.

Control Vehicle (PBS)
Essential to rule out injection

stress effects.

Detailed Experimental Protocol
Workflow A: Cardioprotection (Ischemia/Reperfusion
Model)
This protocol validates MRS2698's ability to reduce infarct size via P2Y2-mediated

preconditioning.

Step 1: Compound Preparation
Weigh MRS2698 powder (store desiccated at -20°C).

Dissolve in sterile PBS to a stock concentration of 1.0 mg/mL.

Filter sterilize (0.22 µm syringe filter).

Keep on ice; use within 4 hours.

Step 2: Animal Preparation[3]
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Subject: Male C57BL/6 mice (8-10 weeks, 25-30g).

Anesthesia: Isoflurane (2% induction, 1.5% maintenance).

Analgesia: Buprenorphine (0.1 mg/kg s.c.) pre-op.

Step 3: Surgical Procedure (LAD Ligation)
Perform a left thoracotomy to expose the heart.

Identify the Left Anterior Descending (LAD) coronary artery.

Drug Administration: Inject MRS2698 (0.5 mg/kg i.v. via tail vein) or Vehicle 15 minutes prior

to ligation (Preconditioning protocol).

Ischemia: Ligate LAD with 8-0 silk suture for 30 minutes. Verify ischemia by pallor of the left

ventricle.

Reperfusion: Release the ligature and allow reperfusion for 24 hours. Close chest in layers.

Step 4: Endpoint Analysis (TTC Staining)
24 hours post-reperfusion, re-anesthetize and euthanize.

Perfuse heart with Evans Blue dye (to mark area at risk).

Slice heart and incubate in 1% TTC (Triphenyltetrazolium chloride) at 37°C for 15 mins.

Quantification: Viable tissue stains red; Infarcted tissue remains white. Calculate Infarct Size

as % of Area at Risk (AAR).

DOT Diagram: Experimental Workflow
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Caption: Step-by-step workflow for evaluating MRS2698 cardioprotective efficacy in mice.

Data Analysis & Interpretation
Expected Results

Vehicle Group: Large infarct size (~40-50% of Area at Risk).

MRS2698 Group: Significant reduction in infarct size (~20-30% of AAR).

Mechanism Check: Co-administration of a P2Y2 antagonist (e.g., AR-C118925) should

abolish the protective effect, confirming target specificity.[4]

Statistical Treatment
Data presented as Mean ± SEM.

One-way ANOVA followed by Bonferroni’s post-hoc test for multiple comparisons (Sham vs.

Vehicle vs. MRS2698).

Significance threshold:

.

Troubleshooting & Expert Tips
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Issue Probable Cause Solution

Lack of Efficacy Rapid degradation

Confirm "fresh" preparation.

MRS2698 is stable but

susceptible to phosphatases

over time. Ensure i.v. injection

was successful (no

extravasation).

Hypotension/Shock Vasodilation

P2Y2 activation on

endothelium releases NO. If

mice show signs of shock,

reduce dose to 0.1 mg/kg or

slow the injection rate.

Inconsistent Data Variable Ischemia

Standardize LAD ligation site.

Use Evans Blue to normalize

for Area at Risk (AAR).

Solubility Issues High salt conc.

MRS2698 is a salt.[5] Ensure

PBS pH remains 7.4 after

dissolution; adjust if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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